3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide
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Overview
Description
3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide is an organic compound with a complex structure that includes a benzamide core and a methoxy-naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide typically involves the condensation of 4-methoxy-1-naphthaldehyde with 3-aminobenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 4-methoxy-1-naphthaldehyde or 4-methoxy-1-naphthoic acid.
Reduction: Formation of 3-{[(4-methoxy-1-naphthyl)methyl]amino}benzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide is not fully understood, but it is believed to interact with various molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxybenzamide: Similar structure but lacks the naphthyl group.
4-methoxy-1-naphthaldehyde: Contains the naphthyl group but lacks the benzamide moiety.
N,N-diethyl-3-methylbenzamide:
Uniqueness
3-{[(4-methoxy-1-naphthyl)methylene]amino}benzamide is unique due to its combination of a benzamide core with a methoxy-naphthyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O2/c1-23-18-10-9-14(16-7-2-3-8-17(16)18)12-21-15-6-4-5-13(11-15)19(20)22/h2-12H,1H3,(H2,20,22) |
InChI Key |
KQAYRXBECUOPOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
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